molecular formula C9H10N2O2 B1373851 6-(Azetidin-1-yl)pyridine-3-carboxylic acid CAS No. 1334486-29-1

6-(Azetidin-1-yl)pyridine-3-carboxylic acid

Cat. No. B1373851
M. Wt: 178.19 g/mol
InChI Key: HKJCIRDBBRQUFG-UHFFFAOYSA-N
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Description

“6-(Azetidin-1-yl)pyridine-3-carboxylic acid” is a chemical compound with the molecular formula C9H10N2O2 . It has a molecular weight of 178.19 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for “6-(Azetidin-1-yl)pyridine-3-carboxylic acid” is 1S/C9H10N2O2/c12-9(13)7-2-3-8(10-6-7)11-4-1-5-11/h2-3,6H,1,4-5H2,(H,12,13) . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“6-(Azetidin-1-yl)pyridine-3-carboxylic acid” is a powder that is stored at room temperature . Its molecular weight is 178.19 .

Scientific Research Applications

Synthesis and Chemical Reactions

6-(Azetidin-1-yl)pyridine-3-carboxylic acid and its derivatives are utilized in various chemical synthesis processes. For example, the synthesis of 1-t-butylazetidine-3-carboxylic acid involves the tosylation of 1-t-butyl-3-azetidinol in pyridine, highlighting the role of azetidine derivatives in synthesizing complex organic compounds (Chen et al., 1967).

Pharmacological Applications

Azetidinone derivatives, including those of 6-(Azetidin-1-yl)pyridine-3-carboxylic acid, have been investigated for their potential as antidepressant and nootropic agents. Compounds synthesized from these derivatives exhibited significant antidepressant and nootropic activities, suggesting the therapeutic potential of azetidinone in central nervous system (CNS) disorders (Thomas et al., 2016).

Antimicrobial and Antibacterial Properties

Several studies have reported the synthesis of azetidinone derivatives with notable antimicrobial and antibacterial activities. These include compounds derived from pyrazin dicarboxylic acid and quinoline nucleus, which showed significant antimicrobial activity against various bacterial and fungal strains (Ayyash & Habeeb, 2019); (Desai & Dodiya, 2014).

Agricultural Applications

In agricultural research, the effects of azetidine-2-carboxylic acid on ion uptake and release in plants have been investigated. This research provides insights into the relationship between protein synthesis and ion transport in plants, contributing to a better understanding of plant physiology and potentially improving agricultural practices (Pitman et al., 1977).

Stereoselective Synthesis

The stereoselective synthesis of azetidines, including derivatives of 6-(Azetidin-1-yl)pyridine-3-carboxylic acid, has been a subject of interest in organic chemistry. These studies focus on the synthesis of azetidine-2-carboxylic acids and their potential applications in various chemical and pharmaceutical processes (Medjahdi et al., 2009).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and carries the signal word "Warning" . Hazard statements associated with the compound include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

6-(azetidin-1-yl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c12-9(13)7-2-3-8(10-6-7)11-4-1-5-11/h2-3,6H,1,4-5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKJCIRDBBRQUFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C2=NC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Azetidin-1-yl)pyridine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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